molecular formula C16H21NO4 B3038910 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid CAS No. 93025-71-9

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Cat. No. B3038910
CAS RN: 93025-71-9
M. Wt: 291.34 g/mol
InChI Key: CUSYTUPJAYLNFQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyloxy carbonyl amino acids . These are compounds containing an amino acid or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of amines with carboxylic acids . Reduction processes can also be involved, converting electron-withdrawing functions into electron-donating amino and alkyl groups .


Chemical Reactions Analysis

The compound, like other benzyloxy carbonyl amino acids, may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system (CNS) and can influence the secretion of anabolic hormones .

Mode of Action

As a glycine derivative, it may interact with glycine receptors in the cns . Glycine acts as an inhibitory neurotransmitter in the CNS by increasing chloride influx into the neuron, which hyperpolarizes the neuron and makes it less likely to fire .

Biochemical Pathways

Given its relation to glycine, it may be involved in pathways where glycine acts as a neurotransmitter . Glycine is also a precursor for several key metabolites in the body, including creatine, glutathione, and purines, so Cbz-Cyclohexyl-L-glycine could potentially influence these pathways as well.

Pharmacokinetics

The compound’s solubility in chloroform, dmso, and methanol suggests that it may be well-absorbed in the body. The compound’s storage temperature of +4°C and its predicted boiling point of >150°C may also impact its bioavailability.

Result of Action

As a derivative of glycine, it may have similar effects, such as inhibiting neuronal firing in the cns .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of Cbz-Cyclohexyl-L-glycine include temperature and pH. The compound’s storage temperature is +4°C , and its stability could be affected by changes in this temperature. Additionally, the compound’s predicted pKa of 3.99 suggests that changes in pH could influence its ionization state and, consequently, its interaction with its targets.

properties

IUPAC Name

2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYTUPJAYLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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